6-Chloro-1-hexyne
Overview
Description
6-Chloro-1-hexyne is a halogenated hydrocarbon with the molecular formula C6H9Cl. It is characterized by the presence of a chlorine atom attached to a six-carbon chain that includes a triple bond between the first and second carbon atoms. This compound is known for its high reactivity, particularly due to the presence of the triple bond, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
6-Chloro-1-hexyne is a halogenated hydrocarbon It’s known to show high reactivity in the milling process during the synthesis of chloroalkyl-functionalized silicon nanoparticles due to the presence of a triple bond .
Mode of Action
It is used as an organic chemical synthesis intermediate . It’s known to participate in reactions due to its high reactivity, particularly because of the presence of a triple bond .
Biochemical Pathways
It has been used in the preparation of novel bis(indolyl)maleimide pyridinophanes and disubstituted polyacetylenes bearing naphthalene pendants with varying spacer lengths .
Result of Action
As a chemical synthesis intermediate, its primary role is likely in the formation of other compounds rather than exerting direct biological effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces . These precautions suggest that the compound’s stability and reactivity can be significantly affected by its storage and handling conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloro-1-hexyne can be synthesized through various methods. One common approach involves the reaction of 1-hexyne with chlorine gas under controlled conditions. Another method includes the lithiation of 6-chloro-1-hexene followed by the reaction with diethyl chlorophosphate .
Industrial Production Methods: In industrial settings, this compound is typically produced through the chlorination of 1-hexyne. This process involves the use of chlorine gas and a suitable catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-hexyne undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The triple bond can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition Reactions: Halogens like bromine or iodine in the presence of a catalyst.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed:
Substitution Reactions: 6-Hydroxy-1-hexyne or 6-amino-1-hexyne.
Addition Reactions: 6,6-Dibromo-1-hexyne or 6,6-Diiodo-1-hexyne.
Oxidation Reactions: 6-Hydroxyhexanoic acid or 6-Chlorohexanoic acid.
Scientific Research Applications
6-Chloro-1-hexyne has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: this compound is utilized in the production of specialty chemicals and materials, such as polymers and resins
Comparison with Similar Compounds
- 6-Iodo-1-hexyne
- 5-Chloro-1-pentyne
- 4-Bromo-1-butyne
- 6-Bromo-1-hexene
Comparison: 6-Chloro-1-hexyne is unique due to the presence of both a chlorine atom and a triple bond, which confer high reactivity and versatility in organic synthesis. Compared to similar compounds like 6-Iodo-1-hexyne or 5-Chloro-1-pentyne, this compound offers distinct reactivity patterns and is often preferred in specific synthetic routes .
Properties
IUPAC Name |
6-chlorohex-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h1H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKOCGMVJUXIJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297453 | |
Record name | 6-Chloro-1-hexyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10297-06-0 | |
Record name | 6-Chloro-1-hexyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10297-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1-hexyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010297060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10297-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-1-hexyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1-hexyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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